Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Applications
The scientific research applications of Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate predominantly revolve around its role as a precursor or intermediate in the synthesis of complex molecules. Benzoxazoles, including derivatives such as this compound, are integral to the development of compounds with significant pharmacological, biological, and material properties.
Antioxidant Capacity Assays and Reaction Pathways Benzoxazole derivatives have been investigated for their roles in antioxidant capacity assays, such as the ABTS/PP decolorization assay. These compounds participate in specific reactions, including coupling with radical species, which is essential for understanding their antioxidant potential and reaction mechanisms in biological systems (Ilyasov et al., 2020).
Process Intensification in Chemical Synthesis Ethyl acetate and its derivatives are extensively used in various industrial processes, including as solvents in paint, coatings, and fragrances. Research into process intensification techniques for ethyl acetate production highlights the importance of compounds like this compound in enhancing production efficiency and sustainability (Patil & Gnanasundaram, 2020).
Cross-Coupling Reactions and Chemical Synthesis The synthesis and utility of 2-arylthio-benzazoles, including benzothiazoles and benzoxazoles, are significant due to their diverse biological and pharmacological properties. These compounds are synthesized through cross-coupling reactions, demonstrating the versatility of benzoxazole derivatives in creating biologically active molecules (Vessally et al., 2018).
Mechanism of Action
Target of Action
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a complex compound with a wide range of potential targets. Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLQLJDBGDIFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358419 |
Source
|
Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138420-09-4 |
Source
|
Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.